CXCR7 modulator 1

Overview

Description

CXCR7 modulator 1 is a compound that targets the CXC chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3. CXCR7 is a G-protein-coupled receptor that signals through the β-arrestin pathway. Its ligands include interferon-inducible T cell α chemoattractant (CXCL11) and stromal cell-derived factor-1 (CXCL12). CXCR7 is involved in various physiological and pathological processes, including cancer, coronary artery disease, stroke, inflammation, and human immunodeficiency virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CXCR7 modulator 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions: CXCR7 modulator 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

- Structure-Function Studies : CXCR7 modulator 1 is utilized to understand the structure and function of CXCR7 and its ligands. This includes studying ligand-receptor interactions and the subsequent signaling pathways activated upon binding.

Biology

- Cell Signaling Investigation : The compound aids in elucidating the role of CXCR7 in various cellular processes such as migration, survival, and differentiation. It is particularly important in understanding how CXCR7 interacts with other receptors like CXCR4, influencing cellular responses to chemokines .

Medicine

- Cancer Research : this compound has shown potential in cancer treatment by inhibiting tumor growth and metastasis. Studies indicate that antagonizing CXCR7 can reduce the severity of tumors in models of glioblastoma multiforme and other cancers, highlighting its therapeutic potential .

- Cardiovascular Applications : Recent research demonstrated that targeting CXCR7 can ameliorate cardiac and renal fibrosis, conditions often associated with chronic cardiovascular diseases. In animal models, treatment with anti-CXCR7 monoclonal antibodies significantly reduced fibrotic gene expression without affecting blood pressure .

- Inflammation : The modulation of CXCR7 is also being explored for its role in inflammatory diseases. By influencing the recruitment and activation of immune cells, CXCR7 modulators may help manage conditions such as rheumatoid arthritis and multiple sclerosis .

Case Study 1: Cardiorenal Fibrosis

A study examined the effects of a monoclonal antibody targeting CXCR7 in a deoxycorticosterone acetate/uni-nephrectomy (DOCA-UNX) model. The treatment significantly reduced cardiac and renal fibrosis markers while maintaining stable blood pressure levels. Key findings included:

- Reduction in IL6 gene expression associated with inflammation.

- Attenuation of perivascular and interstitial fibrosis .

Case Study 2: Tumor Growth Inhibition

In a glioblastoma model, researchers found that antagonizing CXCR7 led to reduced tumor growth and prolonged survival rates in treated mice. The compound's ability to inhibit cell proliferation was linked to its action on β-arrestin recruitment pathways .

Mechanism of Action

CXCR7 modulator 1 exerts its effects by binding to the CXCR7 receptor and modulating its activity. Unlike typical G-protein-coupled receptors, CXCR7 signals through the β-arrestin pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (Erk 1/2). This pathway is involved in various cellular processes, including cell migration, proliferation, and survival .

Comparison with Similar Compounds

CXCR4 Modulators: Target the CXCR4 receptor, which also binds to CXCL12 but signals through a different pathway.

CXCL12 Inhibitors: Block the interaction between CXCL12 and its receptors, including CXCR7 and CXCR4

Uniqueness: CXCR7 modulator 1 is unique in its ability to selectively target the CXCR7 receptor and modulate its activity through the β-arrestin pathway. This distinct mechanism of action sets it apart from other similar compounds that may target different receptors or pathways .

Biological Activity

CXCR7, also known as RDC1, is a chemokine receptor that plays a significant role in various biological processes, particularly in cancer biology and immune response. The compound "CXCR7 modulator 1" is a synthetic molecule designed to influence the activity of CXCR7, thereby modulating its biological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell signaling, and implications in disease contexts.

This compound acts primarily by altering the interaction between CXCR7 and its ligands, CXCL12 and CXCL11. It has been shown to:

- Scavenge Chemokines : this compound binds to CXCL12, reducing its availability to activate the classical receptor CXCR4. This scavenging effect can modulate the signaling pathways associated with CXCR4, which is crucial for processes like cell migration and angiogenesis .

- Regulate Cell Signaling : The binding of CXCL12 to CXCR7 can lead to β-arrestin recruitment, which activates various intracellular signaling cascades including ERK1/2 and AKT pathways. These pathways are involved in cell survival, proliferation, and migration .

Biological Effects

The biological effects of this compound have been evaluated in several studies focusing on different cell types and conditions:

Table 1: Biological Effects of this compound

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Hepatocellular Carcinoma (HCC) :

- Rhabdomyosarcoma :

- Neurological Conditions :

Implications in Disease Contexts

The modulation of CXCR7 has significant implications in various diseases:

- Cancer : As evidenced by its role in HCC and rhabdomyosarcoma, targeting CXCR7 can inhibit tumor growth and metastasis. The receptor's involvement in angiogenesis further underscores its importance as a therapeutic target in oncology.

- Inflammation : Given its expression patterns during inflammatory responses, CXCR7 modulators may offer new avenues for treating autoimmune diseases by regulating T cell activation and migration .

- Cardiovascular Diseases : The involvement of CXCR7 in heart tissue remodeling suggests that modulators could play a role in managing conditions like heart failure or ischemia .

Properties

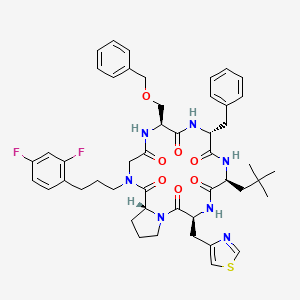

IUPAC Name |

(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBLFYRZNQPUFU-UNWHFORBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57F2N7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.